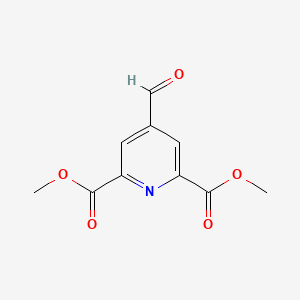
Dimethyl 4-formylpyridine-2,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-formylpyridine-2,6-dicarboxylate is an organic compound with the molecular formula C10H9NO5 and a molecular weight of 223.18 g/mol It is a derivative of pyridine, characterized by the presence of formyl and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4-formylpyridine-2,6-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of pyridine-2,6-dicarboxylic acid with methanol in the presence of a catalyst to form dimethyl pyridine-2,6-dicarboxylate. This intermediate is then subjected to formylation using reagents such as formic acid or formyl chloride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-formylpyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Dimethyl 4-carboxypyridine-2,6-dicarboxylate.
Reduction: Dimethyl 4-hydroxymethylpyridine-2,6-dicarboxylate.
Substitution: Dimethyl 4-substituted-pyridine-2,6-dicarboxylate.
Scientific Research Applications
Dimethyl 4-formylpyridine-2,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of dimethyl 4-formylpyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester groups can participate in hydrolysis reactions, releasing the active form of the compound .
Comparison with Similar Compounds
Similar Compounds
Dimethyl pyridine-2,6-dicarboxylate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Dimethyl 4-chloropyridine-2,6-dicarboxylate: Contains a chlorine atom instead of a formyl group, leading to different reactivity and applications.
Dimethyl 4-hydroxymethylpyridine-2,6-dicarboxylate: Formed by the reduction of dimethyl 4-formylpyridine-2,6-dicarboxylate, with different chemical properties.
Uniqueness
This compound is unique due to the presence of both formyl and ester groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various transformations makes it a valuable intermediate in organic chemistry .
Properties
Molecular Formula |
C10H9NO5 |
|---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
dimethyl 4-formylpyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C10H9NO5/c1-15-9(13)7-3-6(5-12)4-8(11-7)10(14)16-2/h3-5H,1-2H3 |
InChI Key |
JZFGBYRQJGNQMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















